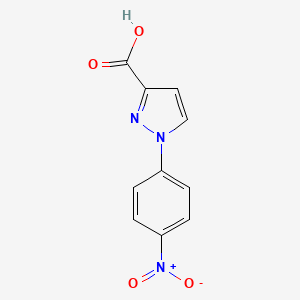

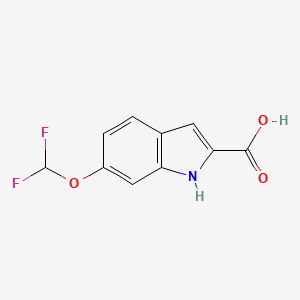

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” likely belongs to the class of organic compounds known as nitrobenzenes . Nitrobenzenes are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .

Synthesis Analysis

While specific synthesis methods for “1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid” are not available, similar compounds such as 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid have been synthesized by reacting 4-hydroxyproline with 4-nitrobenzenesulphonyl chloride .Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials . This reaction is considered a universally accepted model catalytic reaction due to easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Scientific Research Applications

Synthesis and Derivative Formation

Research has shown the synthesis of new derivatives from compounds like 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, a related compound to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid. These derivatives were obtained through reactions with SOCl2, transforming them into acyl chlorides, followed by the formation of various bis-carboxamide derivatives and β-hydroxy ester derivatives (Kasımoğulları et al., 2012).

Ionization Constants and Solvent Effects

Another study focused on determining the stoichiometric ionization constants of similar pyrazole carboxylic acids, including 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid, in various ethanol-water mixtures. This research explored the effects of structure and solvent on the acidity of these compounds (Alkan et al., 2009).

Antiproliferative Activities

A study on the synthesis of novel pyrazole-3-carboxylic acid derivatives, including those structurally related to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, showed these compounds' potential antiproliferative activities against various cell lines, indicating a potential for medical research and therapeutic applications (Kasımoğulları et al., 2015).

Corrosion Inhibition in Petroleum Industry

Research into pyrazol derivatives, including those structurally related to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, has revealed their potential as corrosion inhibitors in the petroleum industry. This is particularly relevant in acidizing processes used for oil well stimulation (Singh et al., 2020).

Synthesis and Antibacterial Activities

Studies have also been conducted on the synthesis of metal complexes with phenyl substituted pyrazole carboxylic acids, related to 1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid, and their antibacterial activities. These complexes exhibit diverse structural properties and potential as antibacterial agents (Liu et al., 2014).

Safety and Hazards

The safety data sheet for 4-Nitrophenol indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, to wash skin thoroughly after handling, to not eat, drink or smoke when using this product, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

Similar compounds such as indole derivatives and pyrrolidine-based compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related compounds that it might interact with its targets through electrophilic substitution, similar to the benzene ring, due to excessive π-electrons delocalization . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

For instance, certain indole derivatives have been found to inhibit influenza A and Coxsackie B4 virus . Similarly, certain pyrrolidine-based compounds have been found to influence PPARα/γ functional activities .

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability and linear pharmacokinetics .

Result of Action

Related compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .

Action Environment

It is known that the catalytic activity of similar nitrophenol compounds can be influenced by the properties of the active nanomaterials used in their reduction .

properties

IUPAC Name |

1-(4-nitrophenyl)pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)9-5-6-12(11-9)7-1-3-8(4-2-7)13(16)17/h1-6H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHDKECMZGJJFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

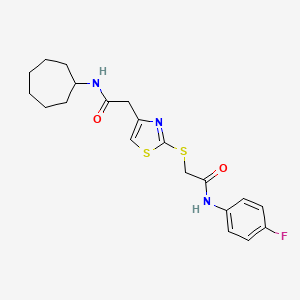

![2-Chloro-N-(1-methylcyclopropyl)thieno[3,2-d]pyrimidine-6-sulfonamide](/img/structure/B2779133.png)

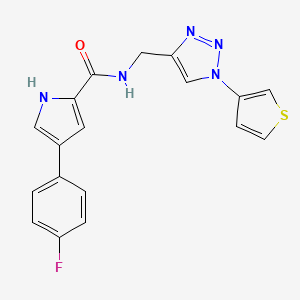

![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylphthalazin-1-one](/img/structure/B2779140.png)

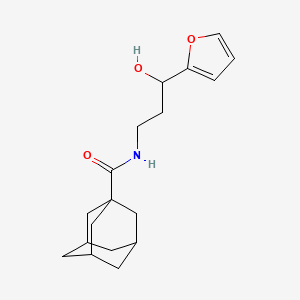

![Methyl 2-[(1-methyl-3-pyrrolidin-1-ylpyrazol-4-yl)amino]acetate](/img/structure/B2779142.png)